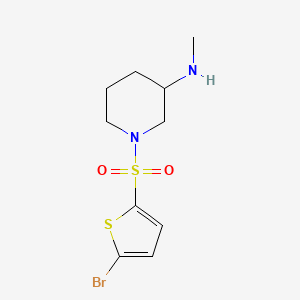
1-((5-Bromothiophen-2-yl)sulfonyl)-N-methylpiperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Bromothiophen-2-yl)sulfonyl)-N-methylpiperidin-3-amine is a complex organic compound that features a brominated thiophene ring, a sulfonyl group, and a piperidine ring substituted with a methylamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-N-methylpiperidin-3-amine typically involves multiple steps, starting with the bromination of thiophene. The brominated thiophene is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated bromothiophene with N-methylpiperidin-3-amine under specific reaction conditions, often utilizing catalysts such as palladium or nickel to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .
化学反応の分析
Types of Reactions: 1-((5-Bromothiophen-2-yl)sulfonyl)-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or thiourea under basic conditions
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
科学的研究の応用
1-((5-Bromothiophen-2-yl)sulfonyl)-N-methylpiperidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
作用機序
The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The bromine atom can participate in halogen bonding, further modulating the compound’s biological activity .
類似化合物との比較
1-((5-Bromothiophen-2-yl)sulfonyl)piperidine: Lacks the N-methyl group, which can affect its reactivity and biological activity.
1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine: Contains a methoxy group instead of a methylamine group, leading to different chemical and biological properties
Uniqueness: 1-((5-Bromothiophen-2-yl)sulfonyl)-N-methylpiperidin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the N-methyl group can enhance its solubility and bioavailability compared to similar compounds .
特性
分子式 |
C10H15BrN2O2S2 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC名 |
1-(5-bromothiophen-2-yl)sulfonyl-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C10H15BrN2O2S2/c1-12-8-3-2-6-13(7-8)17(14,15)10-5-4-9(11)16-10/h4-5,8,12H,2-3,6-7H2,1H3 |
InChIキー |
WCOBVWOSCMWKRP-UHFFFAOYSA-N |
正規SMILES |
CNC1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















